molecular formula C12H12BrN3O B12949094 1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one CAS No. 88723-55-1

1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one

Cat. No.: B12949094
CAS No.: 88723-55-1
M. Wt: 294.15 g/mol
InChI Key: GMUAPUQHCKWFLR-UHFFFAOYSA-N
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Description

1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone is a synthetic organic compound that features an imidazole ring substituted with a benzylamino group and a bromoethanone moiety

Properties

CAS No.

88723-55-1

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

1-[2-(benzylamino)-1H-imidazol-5-yl]-2-bromoethanone

InChI

InChI=1S/C12H12BrN3O/c13-6-11(17)10-8-15-12(16-10)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16)

InChI Key

GMUAPUQHCKWFLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(N2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions.

    Bromination: The final step involves the bromination of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an imidazole N-oxide .

Scientific Research Applications

1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-1H-imidazol-4-yl)-2-bromoethanone: Similar structure but lacks the benzyl group.

    1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-iodoethanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone is unique due to the presence of both the benzylamino group and the bromoethanone moiety. This combination allows for specific interactions and reactivity that are not observed in similar compounds. The bromine atom, in particular, can participate in unique substitution reactions, making this compound valuable for synthetic and medicinal applications .

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